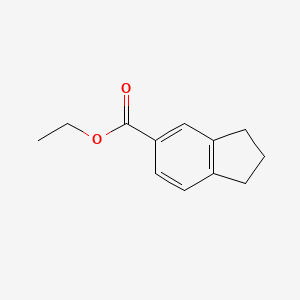

Ethyl Indane-5-carboxylate

Description

Historical Context and Evolution of Indane Core Chemistry

The parent compound, indane, was first identified in the 19th century as a constituent of coal tar. goong.comwikipedia.org Its structure, consisting of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring, made it an important subject for early chemists studying cyclic and aromatic hydrocarbons. goong.comwikipedia.org The study of indane and its derivatives contributed significantly to the fundamental understanding of bicyclic systems and their reactivity in organic reactions. goong.com

Early synthetic approaches to the indane core and its derivatives, such as the indane-1,3-diones, often relied on classical condensation reactions. A notable example is the reaction of diethyl phthalate (B1215562) with ethyl acetate (B1210297) using sodium metal as a catalyst to produce an indanedione ethyl ester. wikipedia.org While effective, these methods often required harsh conditions and offered limited control over substitution patterns.

The evolution of synthetic organic chemistry has introduced a host of sophisticated and efficient methods for constructing the indane framework. Modern approaches frequently employ transition-metal catalysis to achieve high yields and selectivity under mild conditions. organic-chemistry.orgorganic-chemistry.org Key advancements include:

Palladium-catalyzed reactions , such as the intramolecular C-H alkylation of arenes with alkyl halides, which allow for the direct formation of the cyclopentane ring onto a benzene precursor. organic-chemistry.org

Nickel-catalyzed reactions , including the carboannulation of o-bromobenzyl zinc bromides with acrylates and the reductive Heck reaction of aryl bromides, have enabled the synthesis of indanes with quaternary stereocenters. organic-chemistry.org

Rhodium-catalyzed asymmetric additions have been developed to produce chiral 3-aryl-1-indanones, which are valuable intermediates for pharmaceuticals. organic-chemistry.org

These modern catalytic strategies have transformed the synthesis of indane derivatives from a chemical curiosity into a highly controllable process, facilitating access to a wide array of functionalized and enantiomerically enriched indane structures for various research applications. organic-chemistry.orgorganic-chemistry.org

Significance of Ethyl Indane-5-carboxylate in Contemporary Chemical Research

This compound is primarily valued as a versatile chemical intermediate for the synthesis of more elaborate molecules. nih.gov Its functional groups—the ester and the modifiable indane core—provide two distinct handles for chemical elaboration. Its contemporary significance is evident across several research domains, particularly in medicinal chemistry and materials science.

A Key Building Block in Medicinal Chemistry The rigid indane scaffold is a desirable feature in drug design as it can reduce molecular flexibility and lock a molecule into a specific conformation for optimal binding to a biological target. researchgate.net this compound serves as a readily available starting material for building complex pharmaceutical agents. nih.gov

Cannabinoid Receptor Ligands: Researchers have used this compound as a key precursor in the multi-step synthesis of indanoylindoles, a class of compounds investigated as selective cannabinoid type 2 (CB2) receptor antagonists. nih.gov The synthesis effectively ensures that these research compounds are not easily accessible for illicit use. nih.gov

Soluble Guanylate Cyclase (sGC) Activators: The compound has been utilized in the synthesis of indane derivatives that act as sGC activators. google.com These molecules are under investigation for the topical ocular treatment of glaucoma, where rapid systemic clearance is a desirable property. google.com

Precursor for Functional Materials The electronic properties of the indane system can be tuned through substitution, making its derivatives suitable for applications in materials science.

Dye-Sensitized Solar Cells (DSSCs): Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylate, a direct derivative of this compound, is used in the Knoevenagel reaction to create push-pull dyes. nih.govmdpi.comencyclopedia.pub In this context, the carboxylated indan-1,3-dione moiety functions as an internal electron acceptor in D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) structured indoline (B122111) dyes, which are used to improve the performance of DSSCs. researchgate.net

The following table summarizes a key reaction type involving an indane carboxylate derivative.

| Starting Material | Reagent | Reaction Type | Product Application | Reference |

| Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylate | Dicyanomethylene compounds | Knoevenagel Condensation | Dyes for Solar Cells | researchgate.netnih.govmdpi.com |

| This compound | Multi-step synthesis | Precursor for Indanoylindoles | CB2 Receptor Antagonists | nih.gov |

Overview of Research Trajectories for Indane Carboxylates

The future of research involving indane carboxylates, including this compound, is directed along several promising trajectories, primarily focused on leveraging the unique structural and electronic properties of the indane core.

Advanced Therapeutics and Agrochemicals The indane scaffold continues to be a privileged structure in medicinal chemistry. nih.govmdpi.comencyclopedia.pub Future research will likely focus on:

Targeted Drug Development: The synthesis of indane carboxylate derivatives as highly potent and selective modulators of therapeutic targets, including enzymes and receptors involved in cancer, neurodegenerative diseases, and metabolic disorders. mdpi.comontosight.ai The development of spiro-indane derivatives for anticancer screening is one such area. ontosight.ai

Novel Insecticides: The incorporation of the indane moiety into existing pesticide frameworks, such as in derivatives of chlorantraniliprole, has shown promising insecticidal activity, suggesting a path for developing new agrochemicals. researchgate.net

Functional Organic Materials The application of indane derivatives in materials science is an expanding field. Research is moving towards:

Liquid Crystals: The design and synthesis of indane diketopiperazines, where the rigid core influences self-assembly and the formation of liquid crystalline phases. grafiati.com

Non-Linear Optics and Photopolymerization: The development of indane-based push-pull dyes, derived from indane carboxylates, for use as photoinitiators and components in non-linear optical devices. grafiati.com

Innovations in Synthetic Methodology A persistent trend is the development of more efficient, sustainable, and stereoselective methods to access complex indane carboxylates. organic-chemistry.orgresearchgate.net This includes the use of mechanochemistry to perform solvent-free reactions and the discovery of novel catalytic systems that can construct the indane skeleton with precise control over its three-dimensional structure. organic-chemistry.orgresearchgate.net The ability to synthesize specific enantiomers of indane derivatives is particularly crucial, as chirality often dictates biological activity. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dihydro-1H-indene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISHXOQPTHQOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701273314 | |

| Record name | Ethyl 2,3-dihydro-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105640-11-7 | |

| Record name | Ethyl 2,3-dihydro-1H-indene-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105640-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dihydro-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Indane 5 Carboxylate and Its Derivatives

Classical Approaches to Indane-5-carboxylate Synthesis

The foundational methods for constructing the indane ring system have been well-established for decades. These classical approaches typically involve the formation of the five-membered ring onto a pre-existing benzene (B151609) ring, often through intramolecular reactions.

Friedel-Crafts Acylation and Alkylation Routes

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a direct route to the indane skeleton. nih.gov

Intramolecular Friedel-Crafts Acylation: A common and effective strategy involves the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative. For the synthesis of ethyl indane-5-carboxylate, a suitable precursor would be ethyl 3-(4-(ethoxycarbonyl)phenyl)propanoate. This starting material can be subjected to cyclization under the influence of a Lewis acid or a strong protic acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA). The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring to form a six-membered transition state, leading to the formation of ethyl 1-oxoindane-5-carboxylate. Subsequent reduction of the ketone functionality, for example through Clemmensen or Wolff-Kishner reduction, would yield the target molecule, this compound.

| Starting Material | Reagents | Intermediate | Final Product |

| Ethyl 3-(4-(ethoxycarbonyl)phenyl)propanoate | 1. PPA or MSA 2. Zn(Hg), HCl or H₂NNH₂, KOH | Ethyl 1-oxoindane-5-carboxylate | This compound |

Friedel-Crafts Alkylation: While less common for the synthesis of indanones due to potential carbocation rearrangements, intramolecular Friedel-Crafts alkylation can also be employed. This would typically involve a substrate with a suitable leaving group on the propyl side chain attached to the benzene ring.

Carbocyclization Reactions

Carbocyclization reactions encompass a broad range of transformations that form cyclic structures from acyclic precursors. In the context of indane synthesis, these reactions often involve the formation of two new carbon-carbon bonds. A notable example is the Nazarov cyclization, which is the acid-catalyzed electrocyclic ring closure of a divinyl ketone. d-nb.infowikipedia.orgnrochemistry.com To apply this to the synthesis of an indane-5-carboxylate derivative, one could envision a divinyl ketone precursor where one of the vinyl groups is part of a benzene ring bearing an ethyl carboxylate group. Acid treatment would then induce a 4π-electrocyclization to form the five-membered ring, yielding an indanone intermediate.

Intramolecular Cyclization Strategies

Beyond Friedel-Crafts reactions, other intramolecular cyclization strategies can be employed. For instance, the Dieckmann condensation, an intramolecular base-catalyzed reaction of a diester to form a β-keto ester, can be utilized. A precursor such as diethyl 2-(4-(ethoxycarbonyl)phenyl)pentanedioate could theoretically undergo Dieckmann condensation to yield a cyclic β-keto ester, which after hydrolysis, decarboxylation, and reduction would lead to the indane-5-carboxylate skeleton.

Another approach involves the radical-mediated cyclization of appropriately substituted precursors. These reactions can be initiated by various radical initiators and offer an alternative pathway to the indane ring system.

Condensation Reactions involving Active Methylene Compounds

The Knoevenagel condensation provides a versatile method for the formation of carbon-carbon double bonds. organicreactions.orgwikipedia.orgthermofisher.comorganic-chemistry.orgresearchgate.net This reaction can be adapted to synthesize indene (B144670) derivatives, which can then be hydrogenated to the corresponding indanes. A plausible route to an indene-5-carboxylate would involve the condensation of a benzaldehyde derivative, such as ethyl 4-formylbenzoate, with a compound containing an active methylene group, like malonic acid or its esters. The resulting cinnamic acid derivative could then be further elaborated and cyclized to form an indene-5-carboxylate. Subsequent catalytic hydrogenation of the double bond in the five-membered ring would furnish the desired this compound.

| Benzaldehyde Derivative | Active Methylene Compound | Intermediate | Final Product |

| Ethyl 4-formylbenzoate | Malonic acid | Ethyl 3-(4-(ethoxycarbonyl)phenyl)acrylic acid | This compound (after further steps) |

Advanced Catalytic Synthesis of this compound

Modern synthetic chemistry has seen a surge in the development of powerful catalytic methods, particularly those employing transition metals. These advanced techniques offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Processes

Transition metals such as palladium, rhodium, and copper are at the forefront of catalytic C-H activation and cross-coupling reactions, which can be harnessed for the synthesis of complex molecules like this compound.

Palladium-Catalyzed Annulation: Palladium catalysts are renowned for their ability to facilitate a wide array of organic transformations. clockss.orgrsc.org The synthesis of indane derivatives can be achieved through palladium-catalyzed annulation reactions. For instance, a suitably substituted aryl halide, such as ethyl 4-bromobenzoate, could be coupled with a five-carbon unit via a cascade of palladium-catalyzed reactions, including Heck or Sonogashira couplings followed by an intramolecular cyclization step, to construct the indane ring. The specific reaction conditions and choice of coupling partners would be crucial for achieving the desired regioselectivity and yield.

Rhodium-Catalyzed C-H Activation: Rhodium catalysts have emerged as powerful tools for the direct functionalization of C-H bonds. researchgate.net A potential strategy for the synthesis of this compound could involve the rhodium-catalyzed C-H activation of a substituted benzene derivative, such as ethyl benzoate, followed by coupling with a suitable alkyne or alkene to form the five-membered ring. This approach offers the advantage of atom economy, as it avoids the need for pre-functionalized starting materials.

Copper-Catalyzed Cyclization: Copper catalysts are also employed in a variety of cyclization reactions. While perhaps less common than palladium or rhodium for this specific transformation, copper-catalyzed reactions could potentially be used to construct the indane ring of this compound, for example, through the cyclization of a suitably functionalized acyclic precursor.

The following table summarizes some of the transition metals and their potential applications in the synthesis of the indane core.

| Transition Metal | Catalytic Process | Potential Application |

| Palladium | Annulation, Cross-coupling | Cyclization of aryl halides with alkynes/alkenes |

| Rhodium | C-H Activation, Cycloaddition | Direct functionalization of arenes to form the indane ring |

| Copper | Cyclization, Coupling | Intramolecular cyclization of functionalized precursors |

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone in the synthesis of indane frameworks, offering versatile pathways through mechanisms such as C-H activation and cross-coupling reactions. sci-hub.ruorganic-chemistry.org One prominent strategy involves the intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of a suitably substituted alkene onto an aromatic ring. sci-hub.ru For instance, nonracemic alkylidene indane derivatives can be synthesized through an enantiospecific crotylation followed by a Heck cyclization sequence, starting from 2-bromobenzaldehydes. sci-hub.ru

Another powerful approach is the palladium-catalyzed difunctionalization of alkenes. This method allows for the synthesis of indanes with functionalized side chains, such as 2-cyanomethyl groups, by coupling 2-allylphenyl triflate derivatives with alkyl nitriles. nih.govresearchgate.net The success of these challenging transformations often relies on the use of specialized pre-catalysts, such as a preformed BrettPhosPd(allyl)(Cl) complex, which can overcome issues related to substrate coordination. nih.gov

Furthermore, palladium-catalyzed C(sp³)–H functionalization provides a direct route to bicyclic frameworks. This can be achieved via carbenoid insertion, enabling the formation of all-carbon quaternary centers through multiple C-C bond formations in a single step. organic-chemistry.org The synthesis of carboxylic acid anhydrides from alkenes using palladium catalysis has also been demonstrated, which could be adapted for the introduction of the carboxylate moiety onto a pre-existing indane precursor. researchgate.net

Table 1: Selected Palladium-Catalyzed Reactions for Indane Synthesis

| Reaction Type | Catalyst/Pre-catalyst | Ligand | Starting Materials | Product Type | Ref |

|---|---|---|---|---|---|

| Heck Cyclization | Pd(OAc)₂ | PPh₃ | 2-Bromobenzaldehyde derivatives | Alkylidene indanes | sci-hub.ru |

| Alkene Difunctionalization | BrettPhosPd(allyl)(Cl) | BrettPhos | 2-Allylphenyl triflates, Alkyl nitriles | 2-Cyanomethyl indanes | nih.gov |

| Intramolecular C-H Alkylation | Pd(OAc)₂ | (S)-tert-butylPHOX | Aryl bromides with tethered alkenes | Benzene-fused cyclics | organic-chemistry.org |

Rhodium-Catalyzed Annulation

Rhodium-catalyzed annulation reactions have emerged as highly effective methods for constructing the five-membered ring of the indane core, often through C-H activation. researchgate.net The [3+2] annulation of cyclic ketimines with alkynes is a notable example, providing access to highly functionalized and unsymmetrically substituted indenes, which are direct precursors to indanes. nih.gov While regioselectivity can be a challenge with unsymmetrical alkynes, strategies using alkynyl chlorides have been developed to achieve powerful control over the product outcome. nih.gov

These transformations are known for their broad functional group tolerance and can proceed under relatively mild conditions. researchgate.net For example, the rhodium(III)-catalyzed reaction of aniline derivatives containing a directing group with vinylsilanes leads to the formation of C3-substituted indoline (B122111) derivatives. researchgate.net Similarly, the C-H alkylation and intramolecular cyclization of aldimines with enones provide direct access to C2-carbonyl-substituted indene derivatives with excellent site-selectivity. researchgate.net The versatility of the rhodium catalyst in these annulations has led to significant advancements, including the development of enantioselective versions. nih.gov

Table 2: Examples of Rhodium-Catalyzed Annulation for Indane/Indene Synthesis

| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Product | Ref |

|---|---|---|---|---|---|

| [3+2] Annulation | Rhodium Catalyst | Cyclic Ketimines | Alkynyl Chloride | Functionalized Indenyl Amines | nih.gov |

| C-H Alkenylation/Cyclization | [Cp*RhCl₂]₂ | Aniline Derivatives | Vinylsilanes | C3-Substituted Indolines | researchgate.net |

| C-H Alkylation/Cyclization | Rhodium(III) Catalyst | Aldimines | Enones | C2-Carbonyl Substituted Indenes | researchgate.net |

Copper-Catalyzed Radical Functionalization

Copper catalysis provides a unique platform for the synthesis of indane derivatives through radical-mediated pathways. These methods are particularly useful for C-H functionalization and for constructing complex molecules from simple precursors. researchgate.netnih.gov A key strategy involves the generation of radicals which can then undergo intramolecular cyclization to form the indane ring.

For instance, a copper-catalyzed tandem reaction involving the alkyl radical addition to an alkyne followed by a C-H coupling cyclization has been developed to produce indolinone derivatives. nih.gov This process creates functionalized quaternary carbon centers. Copper catalysts are also employed in radical cascade reactions, where multiple C-H bonds can be cleaved and new C-N or C-S bonds are formed, demonstrating the potential for creating highly functionalized cyclobutene derivatives from simple cyclobutanes. nih.govrsc.org While not directly forming indanes, this methodology highlights the power of copper-catalyzed radical cascades in ring formation and functionalization. The combination of chiral ligands with copper catalysis can also enable enantioselective functionalization involving radicals. researchgate.net

Organocatalytic and Asymmetric Synthesis

Enantioselective Michael Addition

The organocatalytic asymmetric Michael addition is a powerful tool for forming C-C bonds and establishing stereocenters in the synthesis of chiral indane derivatives. rsc.org This reaction typically involves the addition of a stabilized carbon nucleophile, such as a 1,3-dicarbonyl compound, to an electron-deficient alkene like a nitrostyrene. researchgate.net

In the context of indane synthesis, 1,3-indandione and its derivatives are excellent nucleophiles. The use of chiral aminocatalysts can induce high levels of enantioselectivity. For example, primary amine-based catalysts derived from diphenylethylenediamine (DPEN) have been shown to provide excellent enantioselectivities (up to 92:8 er) in the Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes. researchgate.net More complex cascades, such as an enantioselective vinylogous Michael addition followed by a Henry cyclization, have been developed using novel 1,3-indandione-derived pronucleophiles and nitroalkenes, generating four stereogenic centers with excellent diastereocontrol and enantioinduction. researchgate.net

Table 3: Organocatalytic Asymmetric Michael Additions for Indane Functionalization

| Catalyst Type | Nucleophile | Electrophile | Enantioselectivity (er or ee) | Ref |

|---|---|---|---|---|

| Primary Amine (Ts-DPEN) | 1,3-Dicarbonyl Indane | Nitrostyrenes | Up to 92:8 er | researchgate.net |

| Chiral Bifunctional Catalyst | 1,3-Indandione-derived pronucleophile | Nitroalkenes | Up to 98% ee | researchgate.net |

Chiral Catalyst Development for Indane Derivatives

The development of novel chiral catalysts is crucial for advancing asymmetric synthesis. The indane scaffold itself has proven to be a "privileged" structure in catalyst design. acs.org Researchers have developed a series of indane-based chiral amino aryl chalcogenide catalysts that are easily prepared and highly effective. acs.org

These catalysts leverage the rigid indane backbone to create a well-defined chiral environment. By modifying substituents on the catalyst, it is possible to tune steric hindrance, Lewis basicity, and hydrogen-bonding capabilities. acs.org This adaptability allows them to be successfully applied in various asymmetric electrophilic reactions of alkenes and alkynes, overcoming previous limitations in substrate scope and reaction types. acs.org The quest for new and more efficient chiral catalysts and ligands is an ongoing effort, with C2 symmetry being a common feature of many "privileged" ligands that are versatile across numerous reaction types. sigmaaldrich.com The "chiral-at-metal" approach, where chirality originates from a stereogenic metal center coordinated by achiral ligands, represents an emerging alternative to traditional catalyst design. rsc.org

Photocatalytic and Electrocatalytic Approaches

Photocatalytic and electrocatalytic methods are emerging as sustainable and powerful strategies for organic synthesis, offering alternative pathways for bond formation and cyclization.

Electrochemical synthesis has been used to prepare 1,3-indandione derivatives. This method can involve the electrochemical oxidation of catechols to generate an o-benzoquinone intermediate. In the presence of a 2-aryl-1,3-indandione nucleophile, a Michael addition reaction occurs, leading to new functionalized indandione derivatives in good yield. nih.gov

Visible-light photocatalysis offers another avenue for generating reactive intermediates under mild conditions. For example, a carbazole-based organic photocatalyst has been used to synthesize indolyl diarylmethanes. rsc.org This process operates through an oxidative quenching cycle, avoiding the need for metal catalysts or harsh external oxidants. While this specific example does not produce indanes, the underlying principle of using light to trigger C-C bond formation via radical intermediates could be readily adapted for the intramolecular cyclization reactions required to construct the indane framework.

Green Chemistry Aspects in this compound Synthesis

Green chemistry principles are pivotal in the modern synthesis of this compound, aiming to reduce waste, minimize energy consumption, and utilize safer chemical alternatives.

Solvent-free and microwave-assisted reactions represent significant advancements in green organic synthesis, offering numerous advantages over conventional methods.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions are conducted in the absence of a solvent, which significantly reduces the environmental impact and simplifies product purification. gctlc.orgdatapdf.comwebassign.net The Wittig reaction, a common method for alkene synthesis, can be adapted to a solvent-free procedure. gctlc.orgdatapdf.comwebassign.net While not directly reported for this compound, the synthesis of similar compounds like ethyl trans-cinnamate has been successfully achieved under solvent-free conditions, often with high yields and stereoselectivity. gctlc.orgdatapdf.comwebassign.net This approach typically involves the direct mixing or grinding of reactants, sometimes with a solid support, to initiate the reaction. datapdf.com The elimination of hazardous organic solvents not only contributes to a safer laboratory environment but also aligns with the principles of waste prevention. gctlc.org

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times. ajrconline.orgajrconline.orgresearchgate.net Microwave heating is characterized by its efficiency in transferring energy directly to the reacting molecules, resulting in rapid and uniform heating of the reaction mixture. ajrconline.orgajrconline.org This technique has been successfully applied to various organic transformations, including esterification and hydrolysis. mdpi.comsciepub.commdpi.comanveshanaindia.comnih.govnih.govresearchgate.net

For the synthesis of this compound, a plausible microwave-assisted approach would involve the esterification of indane-5-carboxylic acid with ethanol. Microwave irradiation can dramatically reduce the reaction time for esterification from hours to minutes. mdpi.comsciepub.comanveshanaindia.com Similarly, the hydrolysis of this compound to its corresponding carboxylic acid can be efficiently achieved under microwave irradiation, often using milder reagents like potassium carbonate. nih.govnih.gov

The following table summarizes the advantages of microwave-assisted synthesis over conventional heating methods.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Yield | Often moderate | Often higher |

| Side Reactions | More prevalent | Minimized |

| Environmental Impact | Higher due to solvent use and energy consumption | Lower |

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. nih.govrug.nlfrontiersin.orgnih.govbaranlab.org This approach is highly valued in green chemistry for its high atom economy, step economy, and operational simplicity. nih.govnih.gov MCRs are instrumental in the rapid generation of molecular diversity and have been employed in the synthesis of various heterocyclic and carbocyclic scaffolds. nih.govrug.nlfrontiersin.org

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the indane skeleton. For instance, cascade reactions involving intramolecular cyclizations are a hallmark of MCRs and can be designed to form the fused ring system of indane. The Ugi and Passerini reactions are classic examples of MCRs that demonstrate high atom economy by forming complex molecules from simple starting materials with the generation of only a small byproduct like water. nih.govrug.nlbaranlab.org The development of novel MCRs for the synthesis of functionalized indanes, including those bearing a carboxylate group at the 5-position, remains an active area of research.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wordpress.comntnu.nobuecher.deprimescholars.comjocpr.com The goal is to design synthetic routes that maximize atom economy, thereby minimizing the generation of waste. wordpress.comprimescholars.comjocpr.com

The percent atom economy is calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener than those with low atom economy, like substitution and elimination reactions, which generate stoichiometric byproducts. jocpr.com For the synthesis of this compound, choosing a synthetic pathway that maximizes the incorporation of all starting material atoms into the final product is a key sustainable practice. For example, a hypothetical cycloaddition reaction to form the indane ring system would have a higher atom economy than a multi-step synthesis involving protecting groups and generating significant waste.

Sustainable practices in the synthesis of this compound also encompass the use of renewable feedstocks, catalytic reagents over stoichiometric ones, and energy-efficient reaction conditions, such as those offered by microwave-assisted synthesis. buecher.de

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold can be readily modified at both the carboxylate group and the indane ring system to generate a diverse range of derivatives for various applications.

The ethyl ester functionality of this compound is a versatile handle for various chemical transformations.

Hydrolysis:

The ester can be hydrolyzed to the corresponding indane-5-carboxylic acid under either acidic or basic conditions. cem.com Microwave-assisted hydrolysis offers a rapid and efficient alternative to traditional refluxing methods, often achieving complete conversion in a matter of minutes. nih.govnih.govcem.com

Amide Formation:

Indane-5-carboxylic acid, obtained from the hydrolysis of the ethyl ester, can be converted into a variety of amides through reaction with primary or secondary amines. youtube.comnih.goviajpr.comresearchgate.net This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling reagent. youtube.comiajpr.comresearchgate.net Microwave-assisted amidation has also been shown to be an effective method for accelerating this reaction. rsc.org

The following table outlines common methods for amide synthesis from a carboxylic acid.

| Reagent/Method | Description |

| Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Converts the carboxylic acid to a highly reactive acid chloride, which then reacts with an amine. researchgate.net |

| Carbodiimides (e.g., DCC, EDC) | Coupling agents that activate the carboxylic acid for direct reaction with an amine. |

| Phosphonium Salts (e.g., PyBOP) | Another class of coupling agents used in peptide synthesis and general amidation. |

| Direct Thermal or Microwave-Assisted Amidation | Reaction of the carboxylic acid and amine at high temperatures, often with the removal of water. youtube.comrsc.org |

The aromatic ring of the indane scaffold is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Nitration:

The nitration of the indane ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. rushim.ru The position of nitration will be directed by the existing substituents on the ring. For this compound, the ester group is a deactivating meta-director, while the alkyl portion of the indane ring is an activating ortho-, para-director. The outcome of the nitration will depend on the interplay of these electronic effects and the reaction conditions. Studies on the nitration of similar aromatic compounds, like ethylbenzene, provide insights into the expected regioselectivity. researchgate.net

Halogenation:

Halogenation of the indane ring, for example, with bromine or chlorine in the presence of a Lewis acid catalyst, can introduce halogen atoms onto the aromatic ring. The position of halogenation is also governed by the directing effects of the substituents.

Other Functionalizations:

The indane ring can undergo other electrophilic aromatic substitution reactions such as Friedel-Crafts acylation and alkylation, as well as sulfonation, to introduce a wider range of functional groups. Additionally, modern cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds on the aromatic ring, provided a suitable handle like a halogen is present. Carboxylate-assisted C-H bond functionalization is an emerging strategy for the direct introduction of functional groups onto the aromatic ring, offering a more atom- and step-economical approach. acs.orgnih.gov

Synthesis of Fused Heterocyclic Systems Containing the Indane Moiety

The indane framework is a privileged scaffold in medicinal chemistry, and its fusion with various heterocyclic rings often leads to compounds with significant biological activities. While the direct utilization of this compound in the synthesis of fused heterocyclic systems is not extensively documented in readily available literature, its structure serves as a versatile starting point for derivatization into reactive intermediates that can undergo cyclization to form a variety of fused heterocycles. The primary strategies involve the transformation of the ethyl carboxylate group or the activation of the indane ring itself to facilitate annulation reactions.

A prevalent approach to constructing fused heterocyclic systems is through the use of indanone or indane-1,3-dione intermediates. These can be hypothetically derived from this compound through multi-step synthetic sequences. For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acyl chloride and subsequently used in an intramolecular Friedel-Crafts acylation to yield an indanone. This indanone can then be a key precursor for various fused heterocycles.

One of the most common methods for synthesizing fused pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.net In the context of the indane moiety, indanones can be converted into α,β-unsaturated derivatives, which then react with hydrazines to form indenopyrazoles. For example, the Claisen-Schmidt condensation of an indanone with an aldehyde produces a 2-benzylidene-1-indenone, which upon cyclocondensation with an arylhydrazine, yields the corresponding indeno[1,2-c]pyrazole. nih.gov

Another significant class of fused indane heterocycles are the indenopyrimidines. These can be synthesized through multi-component reactions, which offer an efficient and atom-economical approach. A typical reaction involves the condensation of an indane-1,3-dione, an aldehyde, and a source of amidine, such as guanidine hydrochloride. researchgate.netderpharmachemica.com This one-pot synthesis proceeds via a series of condensation and cyclization reactions to afford the indenopyrimidine core. researchgate.net

Furthermore, the indane skeleton can be fused with other nitrogen-containing heterocycles like pyridazines. The synthesis of indenopyridazines can be achieved through various methods, including the photoisomerization of benzotropolone derivatives researchgate.net or the reaction of indane-1,3-dione with diazonium salts. researchgate.net

The following table summarizes representative examples of synthetic methodologies for fused heterocyclic systems containing the indane moiety, starting from indanone or indane-1,3-dione derivatives, which are accessible from precursors like this compound.

| Starting Material(s) | Reagents and Conditions | Fused Heterocyclic Product | Reference(s) |

| 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one, 4-(piperidin-1-yl)benzaldehyde | 1. Claisen-Schmidt condensation2. Arylhydrazine hydrochloride, ethanol, acetic acid, microwave irradiation | 2,4-dihydroindeno[1,2-c]pyrazoles | nih.gov |

| Substituted benzaldehydes, indane-1,3-dione, guanidinium hydrochloride | Silver loaded on zirconia, ethanol, room temperature | Indenopyrimidine derivatives | researchgate.net |

| 1-oxo-3-phenylindan-2-carboxaldehyde, 2-hydrazino-benzothiazoles/thiazoles | - | 1-(Benzothiazol-2-yl)-4-phenylindeno[1,2-c]pyrazoles, 1-(4-arylthiazol-2-yl)-4-phenylindeno[1,2-c]pyrazoles | researchgate.net |

| Indane-1,3-dione, malononitrile, diazonium salt of 3-methyl-5-aminopyrazole | - | Indeno[2,1-c]pyridazine derivatives | researchgate.net |

| Indane-1,3-dione, p-methoxy benzaldehyde, pyrimidine derivatives | Methanol, glacial acetic acid, reflux | Pyrimidine fused Indane-1,3-dione derivatives | derpharmachemica.com |

| Hetero Diels–Alder adducts of tetramethylpurpurogallin | Photoisomerization | Indenoquinolines and Indenopyridazines | researchgate.net |

These methodologies highlight the versatility of the indane scaffold in the construction of complex heterocyclic systems. While direct routes from this compound are not explicitly detailed, its conversion to key intermediates like indanones is a feasible strategy to access these important classes of compounds.

Mechanistic Investigations of Reactions Involving Ethyl Indane 5 Carboxylate

Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in directing the course of chemical reactions, influencing both their rate and selectivity.

Lewis acids are electron-pair acceptors that can activate substrates towards nucleophilic attack. wikipedia.org In reactions involving ethyl indane-5-carboxylate, a Lewis acid could coordinate to the carbonyl oxygen of the ester group. This coordination would increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This principle is widely applied in various organic transformations, including esterification and transesterification reactions. mdpi.comorganic-chemistry.org

For instance, the use of Lewis acids like magnesium perchlorate (B79767) or copper triflate has been shown to be highly effective in catalyzing the esterification of carboxylic acids. organic-chemistry.org While not specifically demonstrated for this compound, it is plausible that such catalysts could facilitate its synthesis or its conversion to other derivatives under mild conditions.

Table 2: Potential Role of Lewis Acids in Reactions of this compound

| Lewis Acid | Potential Role | Expected Outcome |

| AlCl₃, BF₃ | Activation of the carbonyl group | Enhanced reactivity towards nucleophiles. wikipedia.org |

| Mg(ClO₄)₂, Cu(OTf)₂ | Catalysis of esterification/transesterification | Efficient formation or transformation of the ester. organic-chemistry.org |

This table presents a generalized application of Lewis acid catalysis to ester-containing compounds.

Bases can play multiple roles in reactions involving esters. A strong, non-nucleophilic base can deprotonate the α-carbon to the ester group, forming an enolate. This enolate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Alternatively, a nucleophilic base, such as hydroxide (B78521), can directly attack the carbonyl carbon of the ester, leading to saponification (hydrolysis of the ester to the corresponding carboxylate salt). In the context of the Hooker oxidation, base-mediated transformations are integral. For example, the hydrolysis of an intermediate α-chloro-β-diketone with sodium hydroxide is a key step in a related diazo-Hooker reaction. nih.gov This base-mediated step initiates a cascade of reactions, including a retro-Dieckmann condensation. nih.gov Similarly, the original Hooker oxidation conditions often employ alkaline permanganate, highlighting the importance of basic conditions in these transformations. nih.gov

Oxidative and Reductive Mechanisms

Mechanistic studies focusing specifically on the broad range of oxidative and reductive reactions for this compound are limited in publicly accessible literature. However, patent documentation details its use as a substrate in an oxidative halogenation reaction.

Specifically, the synthesis of Ethyl 7-bromoindane-5-carboxylate via the bromination of this compound serves as a documented example of an oxidative process. rsc.org The reaction proceeds via electrophilic aromatic substitution, where the indane ring system is oxidized by bromine. The conditions for this transformation involve a combination of reagents that facilitate the generation of a potent electrophilic bromine species. While the patent does not provide a detailed mechanistic investigation, the reagents used are indicative of a standard electrophilic aromatic substitution pathway on an activated aromatic ring.

| Reaction | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Electrophilic Bromination | This compound | Bromine, Acetic Acid, Nitric Acid, Silver Nitrate | Ethyl 7-bromoindane-5-carboxylate | rsc.org |

Information regarding specific reductive mechanisms, such as catalytic hydrogenation of the aromatic ring or reduction of the ester functionality of this compound, is not extensively detailed in the reviewed literature.

Stereochemical Outcomes and Control

Detailed studies on the stereochemical outcomes and control in reactions specifically involving this compound are not widely available in the scientific literature. The following subsections address specific areas of stereochemistry for which information was sought.

Research findings detailing diastereoselective processes where this compound is a key reactant or product are not available in the reviewed literature. Such processes would involve the creation of a new stereocenter in the molecule in the presence of an existing one, leading to the preferential formation of one diastereomer over another.

No specific examples of enantioselective reactions or detailed mechanistic studies involving the achiral this compound as a starting material to produce a chiral product were found in the surveyed literature. Such mechanisms would typically involve the use of chiral catalysts or reagents to induce the formation of one enantiomer in excess of the other.

There is no available information in the scientific literature regarding chiral induction or chiral transfer mechanisms in reactions involving this compound. These processes would involve the transfer of stereochemical information from a chiral molecule (such as a catalyst, auxiliary, or reagent) to the indane-based substrate during a chemical transformation.

Computational and Theoretical Studies of Ethyl Indane 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. These methods, particularly Density Functional Theory (DFT), provide a foundational understanding of a compound's reactivity and stability.

Density Functional Theory (DFT) Applications

DFT is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For Ethyl Indane-5-carboxylate, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. Functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used for such analyses. nih.govnih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. While general principles of DFT are well-established, specific studies applying these methods to this compound are not found in the reviewed literature.

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A small HOMO-LUMO gap generally indicates a more reactive molecule. For this compound, this analysis would reveal the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), thereby predicting its behavior in chemical reactions. Without specific studies, the exact energy values and orbital distributions for this compound remain undetermined.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comnih.gov For a molecule with flexible components like the ethyl group in this compound, multiple conformations with varying energies exist. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. This is crucial for understanding how the molecule's shape influences its physical and chemical properties. A detailed energy landscape, mapping the energy of the molecule as a function of its geometry, would provide a comprehensive picture of its conformational preferences, but such a study for this compound has not been identified.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its dynamic properties and interactions with its environment.

Reaction Dynamics and Trajectory Analysis

MD simulations can be used to model the dynamics of chemical reactions by tracking the trajectories of atoms and molecules over time. This can help in understanding reaction mechanisms, identifying transition states, and calculating reaction rates. For this compound, MD simulations could be employed to study its reactivity in various chemical transformations. However, no published studies detailing the reaction dynamics of this specific compound were found.

Intermolecular Interactions and Solvent Effects

The behavior of a molecule is often significantly influenced by its interactions with surrounding molecules, including solvent molecules. MD simulations are particularly well-suited for studying these intermolecular interactions and the effects of the solvent on the solute's conformation and reactivity. Such studies would be valuable for understanding the behavior of this compound in different chemical environments. While the principles of modeling solvent effects are well-understood, specific simulation data for this compound is not available.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are integral to modern drug discovery and chemical research, providing insights into the relationship between a molecule's structure and its biological activity. These techniques allow for the rational design of new compounds with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. neliti.com For the indane scaffold, a QSAR study would typically involve a series of this compound analogs with varied substituents on the aromatic or aliphatic rings.

The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, including:

Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices (e.g., Kier & Hall index), which relate to the size and shape of the molecule. nih.gov

Hydrophobic Descriptors: Often represented by the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once calculated, these descriptors are used as independent variables in a statistical regression analysis against the measured biological activity (the dependent variable). Methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are employed to create the predictive model. neliti.comnih.gov While specific QSAR models for this compound are proprietary or not widely published, the methodology allows researchers to predict the activity of new, unsynthesized indane derivatives and to identify which structural features are most critical for their biological function. uni-bonn.de

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability | |

| Dipole Moment | Molecular polarity | |

| Steric | Molecular Weight | Size of the molecule |

| Molar Volume | Occupied space | |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance |

| Topological | Wiener Index | Molecular branching |

Pharmacophore modeling is another powerful computational tool used to understand the Structure-Activity Relationship of molecules like those containing an indane core. nih.gov A pharmacophore is an abstract three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For the indane core, a pharmacophore model could be generated based on a set of active indane derivatives. eburon-organics.com The model would identify the crucial spatial arrangement of features necessary for binding to a specific biological target. In this compound, key pharmacophoric features would likely include:

A Hydrophobic/Aromatic Feature: Represented by the fused bicyclic indane ring system.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ethyl carboxylate group.

By creating such a model, researchers can virtually screen large chemical libraries to identify new and structurally diverse compounds that match the pharmacophore, and thus have a high probability of being active. dovepress.com This approach is fundamental in lead optimization, helping to design new indane derivatives with improved affinity and selectivity for their target. nih.gov

Spectroscopic Data Correlation with Theoretical Models

Theoretical models, primarily based on Density Functional Theory (DFT), are crucial for the accurate interpretation and assignment of experimental spectroscopic data. By calculating theoretical spectra and comparing them with experimental results, a detailed and validated understanding of the molecular structure can be achieved.

While a standard 1D ¹H and ¹³C NMR spectrum provides initial structural information, advanced 2D NMR techniques are necessary for the unambiguous assignment of all proton and carbon signals in this compound.

2D Correlated Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the ethyl group and the aliphatic part of the indane ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, definitively linking each proton signal to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying quaternary carbons (like the carbonyl carbon and the substituted aromatic carbons) and for piecing together the entire molecular framework. asahilab.co.jp

Theoretical NMR chemical shifts can be calculated using DFT methods. These calculated values, when compared with the experimental data obtained from 1D and 2D NMR, provide a powerful method for structure verification. researchgate.net

Solid-state NMR (ssNMR) could also be applied to study this compound in its solid, crystalline form. This technique is particularly sensitive to the local environment and can provide information on molecular packing and polymorphism, with a focus on the carboxylate region of the molecule. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Indane Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | 2D Correlation (HMBC) |

|---|---|---|---|

| -CH₂CH₃ (Ethyl) | 4.35 (q) | 61.0 | C=O |

| -CH₂CH₃ (Ethyl) | 1.38 (t) | 14.5 | -CH₂- |

| C=O (Carbonyl) | - | 166.5 | Aromatic H, Ethyl H |

| C1 | 2.95 (t) | 32.5 | C2, C7a |

| C2 | 2.10 (quint) | 25.5 | C1, C3 |

| C3 | 2.95 (t) | 33.0 | C2, C3a |

| C4 | 7.85 (d) | 125.0 | C5, C6 |

| C6 | 7.80 (s) | 128.0 | C5, C7 |

| C7 | 7.30 (d) | 123.0 | C1, C5 |

Note: Predicted values are estimates based on typical chemical shifts for similar structural motifs.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of the molecule based on the vibrations of its functional groups. uh.edu Theoretical calculations using DFT methods (e.g., B3LYP/6-311++G(d,p)) can compute the vibrational frequencies and intensities, which aids in the precise assignment of the experimental spectra. nih.gov

Key expected vibrational modes for this compound include:

C=O Stretch: A strong, sharp absorption in the FT-IR spectrum, typically around 1710-1730 cm⁻¹, characteristic of an aromatic ester. libretexts.org

C-O Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester group. spectroscopyonline.com

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the carbon skeleton and the aromatic ring. researchgate.net Comparing the experimental FT-IR and Raman spectra with the theoretically calculated vibrational modes allows for a complete and confident assignment of the molecule's vibrational behavior.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| C-H (Aromatic) | Stretching | 3050 - 3150 | FT-IR, Raman |

| C-H (Aliphatic) | Stretching | 2850 - 2980 | FT-IR, Raman |

| C=O (Ester) | Stretching | 1710 - 1730 | FT-IR (Strong) |

| C=C (Aromatic) | Stretching | 1450 - 1600 | FT-IR, Raman |

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and structural components of a molecule by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For this compound (Molecular Weight: 190.23 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 190.

Theoretical analysis can help predict the most likely fragmentation pathways. Key fragmentations for this ester would include:

Loss of the Ethoxy Radical: Alpha-cleavage resulting in the loss of •OCH₂CH₃ (45 Da), leading to a prominent acylium ion peak at m/z = 145. miamioh.edu This is often a very stable and abundant fragment.

Loss of Ethylene (McLafferty Rearrangement): If a gamma-hydrogen is available on the indane ring in a suitable conformation, a rearrangement can lead to the loss of ethylene (CH₂=CH₂) (28 Da), resulting in a fragment ion at m/z = 162.

Loss of the Carboethoxy Group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of •COOCH₂CH₃ (73 Da), yielding an indanyl radical cation at m/z = 117.

Retro-Diels-Alder (RDA) Reaction: Fragmentation of the indane ring itself, though typically less common than fragmentation at the ester group.

Correlating an experimental mass spectrum with these theoretically predicted fragmentation pathways confirms the identity and structure of the compound. rsc.org

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₂H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₀H₁₀O₂]⁺ | Loss of C₂H₄ (McLafferty Rearrangement) |

| 145 | [C₁₀H₉O]⁺ | Loss of •OCH₂CH₃ (Alpha-cleavage) |

Applications of Ethyl Indane 5 Carboxylate in Advanced Synthetic Chemistry

Building Block in Complex Molecule Synthesis

The primary application of ethyl indane-5-carboxylate lies in its use as a foundational element for constructing more elaborate molecular architectures. The ester functional group provides a reactive site for a variety of chemical modifications, while the indane core imparts specific conformational constraints that are often crucial for biological activity.

Precursor to Biologically Active Indane Derivatives

The indane nucleus is a core component of numerous commercially successful pharmaceuticals and agrochemicals. eburon-organics.comresearchgate.netmdpi.com this compound and related structures are key starting materials for the synthesis of these biologically active derivatives.

The indane scaffold is integral to a range of therapeutic agents targeting diverse medical conditions, from neurological disorders to infectious diseases. eburon-organics.com Its rigid structure allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. researchgate.net

Neurological Disorders: The indane moiety is famously present in Donepezil, a leading medication for the treatment of Alzheimer's disease. nih.govnih.gov Synthetic routes to Donepezil and its analogues often rely on the use of a substituted indanone precursor, which can be derived from indane carboxylic acid derivatives. nih.govgoogle.comresearchgate.netrsc.org The indanone part of the molecule is a critical binding site for the acetylcholinesterase enzyme. nih.gov

Antiviral: Indinavir (Crixivan), an important protease inhibitor used in the treatment of HIV/AIDS, is built upon a cis-1-amino-2-indanol core. nih.govnih.govnih.gov The synthesis of this crucial chiral intermediate starts from indene (B144670) or indane derivatives, highlighting the importance of the bicyclic framework in designing effective antiviral agents. nih.govgoogle.com

Anti-inflammatory: The non-steroidal anti-inflammatory drug (NSAID) Sulindac features an indene ring system, which is a close structural analogue of indane. eburon-organics.comresearchgate.net The synthesis of Sulindac and its derivatives involves the construction of this core structure, demonstrating its utility in creating anti-inflammatory compounds. nih.govgpatindia.comnih.gov

Anticancer, Antibacterial, and Antimalarial: The indane scaffold is actively being explored in the development of new therapeutic agents across multiple disease areas. eburon-organics.comresearchgate.netresearchgate.net Substituted indane derivatives have shown promise in targeting oncologic pathways, and the indanone core is found in some natural products with antibacterial properties. eburon-organics.comresearchgate.net Furthermore, the rigid bicyclic structure is a common feature in quinoline-based antimalarial drugs, and research into indane-containing analogues continues to be an active area. mdpi.com

Table 1: Examples of Indane-Based Pharmaceuticals

| Drug Name | Therapeutic Class | Role of Indane/Indene Scaffold |

|---|---|---|

| Donepezil | Acetylcholinesterase Inhibitor (Alzheimer's Disease) | Forms a key part of the molecule that binds to the enzyme's active site. nih.gov |

| Indinavir | HIV Protease Inhibitor (Antiviral) | Provides the rigid backbone for the critical aminoindanol (B8576300) moiety. nih.govnih.gov |

| Sulindac | Non-steroidal Anti-inflammatory Drug (NSAID) | Serves as the core pharmacophore of the drug. nih.govgpatindia.com |

In the field of agriculture, the indane structure contributes to the efficacy of various pesticides. Its physicochemical properties can enhance the absorption and stability of the active compounds in plants. mdpi.comchemimpex.com

Pesticides/Insecticides: The indane group is a key structural component in a new generation of anthranilic diamide (B1670390) insecticides. mdpi.com Research has shown that introducing an indane moiety into these compounds can significantly influence their insecticidal activity. mdpi.com For example, derivatives containing an indane structure have demonstrated potent activity against pests like the oriental armyworm (Mythimna separata). mdpi.com Indane-containing pesticides that have been developed include indefencarb and indazine fluconazole. mdpi.com

Table 2: Examples of Indane-Based Agrochemicals

| Compound Class | Agrochemical Type | Role of Indane Scaffold |

|---|---|---|

| Anthranilic Diamides | Insecticide | The indane group is a key substituent that enhances insecticidal potency. mdpi.com |

| Indefencarb | Insecticide | The indane structure is integral to the molecule's core. mdpi.com |

| Indazine fluconazole | Fungicide | The indane moiety is a key component of the chemical structure. mdpi.com |

Synthesis of Natural Products and Analogues

The indane and indanone motifs are present in a variety of natural products, many of which exhibit interesting biological activities. researchgate.netresearchgate.netnih.gov These naturally occurring compounds often serve as inspiration for the design of new drugs. This compound is a valuable starting material for synthetic chemists aiming to construct these natural products or to create simplified, more potent analogues. nih.gov The ability to build upon the pre-formed bicyclic system of indane facilitates the efficient synthesis of these complex targets. researchgate.net

Polymer and Material Science Applications

While the primary applications of this compound are in the life sciences, its rigid, aromatic structure also holds potential in materials science. Aromatic dicarboxylic acids and their esters are fundamental monomers for the synthesis of high-performance polymers like polyesters. For instance, 2,5-furandicarboxylic acid, another rigid cyclic monomer, is used to produce bio-based polyesters with excellent thermal and barrier properties. ncsu.edu Similarly, incorporating the indane moiety from a derivative like this compound into a polymer backbone could impart enhanced thermal stability, rigidity, and specific optical properties. This remains an emerging area of research with potential for creating novel materials.

Reagent in Novel Chemical Transformations

The current body of scientific literature primarily documents this compound's role as a structural building block. Its function is typically to be incorporated into a larger molecule, providing the indane core. While it participates in standard chemical reactions such as hydrolysis, amidation, and reduction at its ester group, it is not widely reported as a reagent that facilitates or catalyzes novel chemical transformations. Its value lies in its structure rather than its reactivity as a transformative agent.

Role in Cascade and Domino Reactions

While specific research detailing the use of this compound in cascade and domino reactions is not extensively documented, the broader class of indane derivatives has been successfully employed in such transformations. These reactions, which involve multiple bond-forming events in a single synthetic operation, are highly valued for their efficiency and atom economy.

The indane scaffold is a common target and participant in the development of novel domino sequences. For instance, diastereoselective syntheses of highly functionalized indane derivatives have been achieved through anionic domino reactions involving cyclic α-nitroketones and aromatic 1,2-dialdehydes. thieme-connect.com Similarly, enantioselective domino reactions catalyzed by chiral copper complexes have been developed to produce various indane derivatives. mdpi.com Another key example involves the use of indane-1,3-dione, a closely related structure, in domino reactions to construct complex spiro-indane-1,3-diones. nih.gov A review of this compound highlights its versatility as a building block in a variety of chemical transformations, including domino reactions. nih.gov

Given that a related compound, ethyl 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylate, has been explicitly used as a starting material in Knoevenagel condensation reactions, a common step in cascade sequences, it is highly plausible that this compound could serve as a key substrate in similar multi-step processes. nih.gov The rigid indane core provides a predictable stereochemical platform, while the ethyl carboxylate group can be used to modulate solubility, influence electronic properties, or act as a handle for subsequent transformations.

Table 1: Examples of Domino/Cascade Reactions with Indane Scaffolds

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Ref. |

| Anionic Domino Sequence | Cyclic α-nitroketones, Aromatic 1,2-dialdehydes | DBU, THF/water | 2-Nitroindane-1,2-diols | thieme-connect.com |

| Enantioselective Domino | Alkyne-tethered cyclohexadienones, Nitrones | Cu(OTf)₂, Chiral indane-bisoxazoline ligand | Indane derivatives | mdpi.com |

| Carbene-Catalyzed Cascade | N/A | N-Heterocyclic Carbene (NHC) | Multi-substituted indanes | rsc.org |

This table presents examples of reactions involving the general indane scaffold, illustrating the types of cascade and domino processes for which this compound is a potential substrate.

Exploration of New Reaction Pathways

The exploration of new reaction pathways is a central theme in modern organic synthesis, aiming to create complex molecules more efficiently. This compound serves as a valuable starting material for exploring such novel synthetic routes. The indane framework itself is found in numerous biologically active molecules and natural products, making new methods for its functionalization highly desirable. eburon-organics.com

The development of carbene-catalyzed cascade reactions represents one such new pathway, enabling the synthesis of multi-substituted indane derivatives through sequential Michael-addition steps. rsc.org This demonstrates the potential for N-heterocyclic carbene (NHC) catalysis to unlock novel reactivity patterns for indane-based substrates. The presence of the ethyl ester in this compound offers a site for modification or can influence the regioselectivity of reactions on the aromatic ring, opening avenues for creating diverse libraries of indane-containing compounds. Research into transition-metal-catalyzed C-H activation and annulation reactions, where carboxyl groups can act as directing groups, also points toward potential new pathways for elaborating the structure of this compound. rsc.org

Contribution to Supramolecular Chemistry

The structure of this compound, combining a semi-rigid aromatic scaffold with a hydrogen-bonding capable functional group, makes it an interesting candidate for applications in supramolecular chemistry. This field focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions.

Design of Molecular Tweezers and Receptors

Molecular tweezers are synthetic host molecules with open cavities designed to bind guest molecules through non-covalent interactions. wikipedia.org Key features of these receptors include a rigid spacer and two "arms" that create a binding pocket. nih.govmdpi.com The indane unit of this compound can serve as a rigid and well-defined scaffold, a fundamental component of such supramolecular constructs.

While this compound itself is not a molecular tweezer, it is a potential building block for one. The indane core could be functionalized to attach two binding arms, creating a tweezer-like structure. Furthermore, the carboxylate group is a well-known recognition site for various functional groups, particularly those capable of hydrogen bonding. ijacskros.comresearchgate.net Synthetic receptors are frequently designed to recognize and bind carboxylic acids and carboxylates, indicating the importance of this functional group in molecular recognition events. mdpi.comnih.gov Therefore, indane-based structures derived from this compound could be designed as receptors for biologically relevant molecules.

Self-Assembly and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The carboxylate group in this compound is a key player in directing such processes. Carboxyl and carboxylate groups are known to form robust supramolecular motifs, or synthons, such as cyclic dimers and polymeric chains (catemers), through predictable hydrogen-bonding patterns. nih.gov

These interactions can guide the assembly of molecules into larger, well-defined architectures. The self-assembly of molecules containing carboxylic acid groups on surfaces like graphite (B72142) has been studied, revealing the importance of both adsorbate-adsorbate and adsorbate-substrate interactions in forming ordered monolayers. nih.gov It is conceivable that this compound could participate in similar self-assembly processes, forming one- or two-dimensional structures on suitable substrates. The interplay between the π-system of the indane ring and the hydrogen-bonding capability of the ester group could lead to complex and potentially functional supramolecular materials.

Future Directions and Emerging Research Avenues for Ethyl Indane 5 Carboxylate

Exploration of Novel Synthetic Methodologies

The development of efficient and innovative synthetic routes is crucial for unlocking the potential of ethyl indane-5-carboxylate. Future research is likely to move beyond traditional methods towards more sophisticated and selective strategies.

One promising avenue is the application of C-H insertion reactions . Recent studies on aryl/aryl carbenes have demonstrated their utility in the enantioselective synthesis of complex carbocycles, including indanes and tetralins. This methodology could be adapted for the synthesis of this compound derivatives, offering high yields and stereoselectivity. The use of rhodium catalysts in these reactions allows for controlled insertion into C-H bonds, providing a powerful tool for creating functionalized indane structures.

Another area of exploration is the use of domino reactions , which allow for the construction of complex molecules in a single step from simple starting materials. Chiral copper catalysis, for instance, has been successfully employed in enantioselective domino reactions to produce indane derivatives with high enantiomeric excess. Applying such a strategy to the synthesis of this compound could significantly improve efficiency and reduce waste.

Future synthetic explorations could also involve leveraging the functionalization of the indane-1,3-dione core, a versatile building block for various indane derivatives. Methodologies such as Friedel-Crafts reactions and intramolecular cyclizations, which have been used for the synthesis of a wide range of 1-indanones, could be further refined and adapted.

A comparative look at potential future synthetic strategies is presented in the table below.

| Methodology | Potential Advantages | Potential Challenges |

| C-H Insertion | High stereoselectivity, high yields | Catalyst cost and sensitivity |

| Domino Reactions | Increased efficiency, reduced waste | Optimization of reaction conditions |

| Functionalization of Indane-1,3-dione | Versatile starting material | Multiple reaction steps may be required |

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the structural and electronic properties of this compound is essential for its application. Future research will likely employ a suite of advanced characterization techniques to probe its molecular architecture and behavior.

Advanced Diffraction Techniques , such as Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS), could be used to study the morphology and structure of materials incorporating this compound on the nanoscale. These techniques are particularly useful for characterizing nanoparticles and other nanostructured materials.

Advanced Microscopic Techniques , including High-Resolution Transmission Electron Microscopy (HR-TEM) and Scanning Tunneling Microscopy (STM), will be invaluable for visualizing the molecule and its assemblies with atomic-level precision. These techniques can provide direct evidence of molecular arrangement and surface morphology.

Advanced Spectroscopic Techniques , such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, will continue to be important for identifying functional groups and probing molecular vibrations. In addition, techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical states of the atoms within the molecule.

The table below summarizes some of the advanced characterization techniques that could be applied to this compound.

| Technique | Information Obtained | Potential Application |

| SAXS/SANS | Nanoscale structure and morphology | Characterization of polymeric materials containing the compound |

| HR-TEM/STM | Atomic-level imaging | Visualization of molecular self-assembly |

| XPS | Elemental composition and chemical state | Surface analysis of functionalized materials |

Integration with Artificial Intelligence and Machine Learning in Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of new molecules. For this compound, these technologies can accelerate the discovery of novel synthetic routes and predict molecular properties.

ML models can also be trained to predict the physicochemical and biological properties of this compound derivatives. This can guide the design of new compounds with desired characteristics, such as enhanced biological activity or improved material properties. This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error methods in drug discovery and materials science.

The following table outlines the potential impact of AI and ML in the synthesis design of this compound.

| AI/ML Application | Potential Impact |

| Retrosynthesis Prediction | Faster and more efficient discovery of synthetic routes |